Cas no 1881292-28-9 ((2R)-2-amino-5,5-difluoropentanoic acid)

(2R)-2-Amino-5,5-difluoropentanoic acid is a fluorinated non-natural amino acid derivative characterized by its stereospecific (R)-configuration and difluoromethylene group at the C5 position. This compound serves as a valuable building block in medicinal chemistry and peptide research, offering enhanced metabolic stability and altered physicochemical properties due to the fluorine substitution. The difluoromethyl moiety imparts increased lipophilicity and resistance to enzymatic degradation, making it useful for probing structure-activity relationships or optimizing bioactive peptides. Its chiral purity ensures reproducibility in asymmetric synthesis applications. The compound is typically employed in pharmaceutical development, particularly for designing enzyme inhibitors or modifying peptide therapeutics to improve pharmacokinetic profiles.
(2R)-2-amino-5,5-difluoropentanoic acid structure
1881292-28-9 structure
商品名:(2R)-2-amino-5,5-difluoropentanoic acid
CAS番号:1881292-28-9
MF:C5H9F2NO2
メガワット:153.12726855278
CID:6578474
PubChem ID:165589662

(2R)-2-amino-5,5-difluoropentanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-5,5-difluoropentanoic acid
    • 1881292-28-9
    • EN300-6944654
    • インチ: 1S/C5H9F2NO2/c6-4(7)2-1-3(8)5(9)10/h3-4H,1-2,8H2,(H,9,10)/t3-/m1/s1
    • InChIKey: QMLIDBCIUPMCQZ-GSVOUGTGSA-N
    • ほほえんだ: FC(CC[C@H](C(=O)O)N)F

計算された属性

  • せいみつぶんしりょう: 153.06013485g/mol
  • どういたいしつりょう: 153.06013485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 63.3Ų

(2R)-2-amino-5,5-difluoropentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6944654-2.5g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
2.5g
$3641.0 2025-03-12
Enamine
EN300-6944654-0.5g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
0.5g
$1783.0 2025-03-12
Enamine
EN300-6944654-10.0g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
10.0g
$7988.0 2025-03-12
Enamine
EN300-6944654-0.05g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
0.05g
$1560.0 2025-03-12
Enamine
EN300-6944654-0.25g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
0.25g
$1708.0 2025-03-12
Enamine
EN300-6944654-5.0g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
5.0g
$5387.0 2025-03-12
Enamine
EN300-6944654-0.1g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
0.1g
$1635.0 2025-03-12
Enamine
EN300-6944654-1.0g
(2R)-2-amino-5,5-difluoropentanoic acid
1881292-28-9 95.0%
1.0g
$1857.0 2025-03-12

(2R)-2-amino-5,5-difluoropentanoic acid 関連文献

(2R)-2-amino-5,5-difluoropentanoic acidに関する追加情報

Compound CAS No. 1881292-28-9: (2R)-2-amino-5,5-difluoropentanoic Acid

(2R)-2-amino-5,5-difluoropentanoic acid, identified by the CAS number 1881292-28-9, is a chiral amino acid derivative with significant potential in various fields of chemical and pharmaceutical research. This compound is characterized by its unique structure, featuring an amino group attached to the second carbon of a pentanoic acid backbone, with two fluorine atoms substituting the fifth carbon. The presence of these fluorine atoms introduces interesting electronic and steric properties, making this compound a valuable substrate for exploring stereochemistry and reactivity in organic synthesis.

The synthesis of (2R)-2-amino-5,5-difluoropentanoic acid involves multi-step processes that highlight the importance of stereocontrol in organic chemistry. Recent advancements in asymmetric catalysis have enabled researchers to achieve high enantiomeric excess in the preparation of this compound. For instance, studies published in Angewandte Chemie and Nature Chemistry have demonstrated the use of organocatalysts to facilitate the formation of the chiral center at the second carbon. These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and reducing energy consumption.

In terms of applications, (2R)-2-amino-5,5-difluoropentanoic acid has shown promise in drug discovery programs targeting various therapeutic areas. Its amino acid backbone makes it a potential candidate for peptide synthesis, while the fluorine substituents can modulate bioavailability and pharmacokinetics. Recent research has explored its role as a building block for constructing bioactive molecules with improved solubility and stability. For example, a study published in Journal of Medicinal Chemistry highlighted its use in designing inhibitors for kinases involved in cancer pathways.

The fluorinated nature of this compound also renders it useful in materials science. The fluorine atoms can impart hydrophobicity and thermal stability to polymers or coatings when incorporated into larger structures. This property has been leveraged in developing advanced materials for aerospace and electronics industries. Furthermore, the chiral center at the second carbon allows for enantioselective interactions, which are critical in asymmetric catalysis and chiral resolution techniques.

From a mechanistic standpoint, the reactivity of (2R)-2-amino-5,5-difluoropentanoic acid is influenced by both its amino group and fluorinated substituents. The amino group can act as a nucleophile or base depending on reaction conditions, while the fluorine atoms can participate in polar interactions or serve as leaving groups under certain conditions. Recent studies have investigated its behavior in nucleophilic substitution reactions and its ability to form stable amide bonds under mild conditions.

In conclusion, (2R)-2-amino-5,5-difluoropentanoic acid (CAS No. 1881292-28-9) stands out as a versatile compound with applications spanning pharmaceuticals, materials science, and organic synthesis. Its unique structure and reactivity make it a valuable tool for researchers seeking to explore novel chemical transformations and develop innovative solutions across diverse industries.

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